

# Overcoming Venetoclax Resistance: A Comparative Analysis of Lisoftoclax

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## Compound of Interest

Compound Name: *Lisoftoclax*

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For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies like venetoclax presents a significant challenge. This guide provides a comparative analysis of **lisoftoclax** (APG-2575), a novel BCL-2 inhibitor, and its efficacy in venetoclax-resistant settings, supported by preclinical and clinical data.

**Lisoftoclax**, both as a monotherapy and in combination, has demonstrated the ability to overcome resistance to venetoclax, a cornerstone of treatment for various hematologic malignancies. This efficacy is attributed to its distinct mechanism of action that addresses the key molecular drivers of venetoclax resistance.

## Executive Summary of Comparative Efficacy

Preclinical and clinical studies have shown that **lisoftoclax** is effective against venetoclax-resistant cancers. In preclinical models of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), **lisoftoclax**, particularly in combination with the MDM2 inhibitor alrizomadlin, has been shown to resensitize resistant cells to apoptosis.<sup>[1][2][3]</sup> Clinical data from Phase Ib/II studies have further substantiated these findings, demonstrating meaningful clinical responses in patients with myeloid malignancies who are refractory to venetoclax.

## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies, highlighting the performance of **lisoftoclax** in venetoclax-sensitive and -resistant settings.

Table 1: In Vitro Efficacy of **Lisaftoclax** in Venetoclax-Sensitive and -Resistant Leukemia Cell Lines

Cell Line	Cancer Type	Venetoclax Sensitivity	Lisaftoclax IC50 (nM)	Venetoclax IC50 (nM)	Fold Change in Venetoclax Resistance
RS4;11	Acute Lymphoblastic Leukemia	Sensitive	3.6	~40	N/A
RS4;11199R	Acute Lymphoblastic Leukemia	Resistant	Not explicitly stated as monotherapy	>10,000	>250
RS4;11 BCL-2 G101V	Acute Lymphoblastic Leukemia	Resistant	Not explicitly stated as monotherapy	>10,000	>250
RS4;11 BCL-2 D103E	Acute Lymphoblastic Leukemia	Resistant	Not explicitly stated as monotherapy	>10,000	>250
RS4;11 BCL-2 G101V/D103E	Acute Lymphoblastic Leukemia	Resistant	Not explicitly stated as monotherapy	>10,000	>250
RS4;11 BCL-2 V156D	Acute Lymphoblastic Leukemia	Resistant	Not explicitly stated as monotherapy	>10,000	>10

Data adapted from Zhai et al., 2023.<sup>[1]</sup> Note: The study focused on the synergistic effects of **lisaftoclax** and alrizomadlin in resistant lines, and monotherapy IC50 values for **lisaftoclax** in these specific resistant lines were not the primary focus.

Table 2: In Vivo Efficacy of **Lisaftoclax** in a Venetoclax-Resistant Xenograft Model

Treatment Group	Dosing	Tumor Growth Inhibition (T/C%)	Survival Benefit
Vehicle	-	-	-
Venetoclax	100 mg/kg, daily	Low sensitivity	-
Lisaftoclax + Alrizomadlin	100 mg/kg each, daily	Significant antitumor activity	Prolonged survival

Data from a venetoclax-resistant RS4;11<sup>199R</sup> cell line-derived xenograft (CDX) model as described in Zhai et al., 2023.[1] T/C% represents the tumor growth in the treated group versus the control group.

Table 3: Clinical Efficacy of **Lisaftoclax** in Venetoclax-Refractory Patients

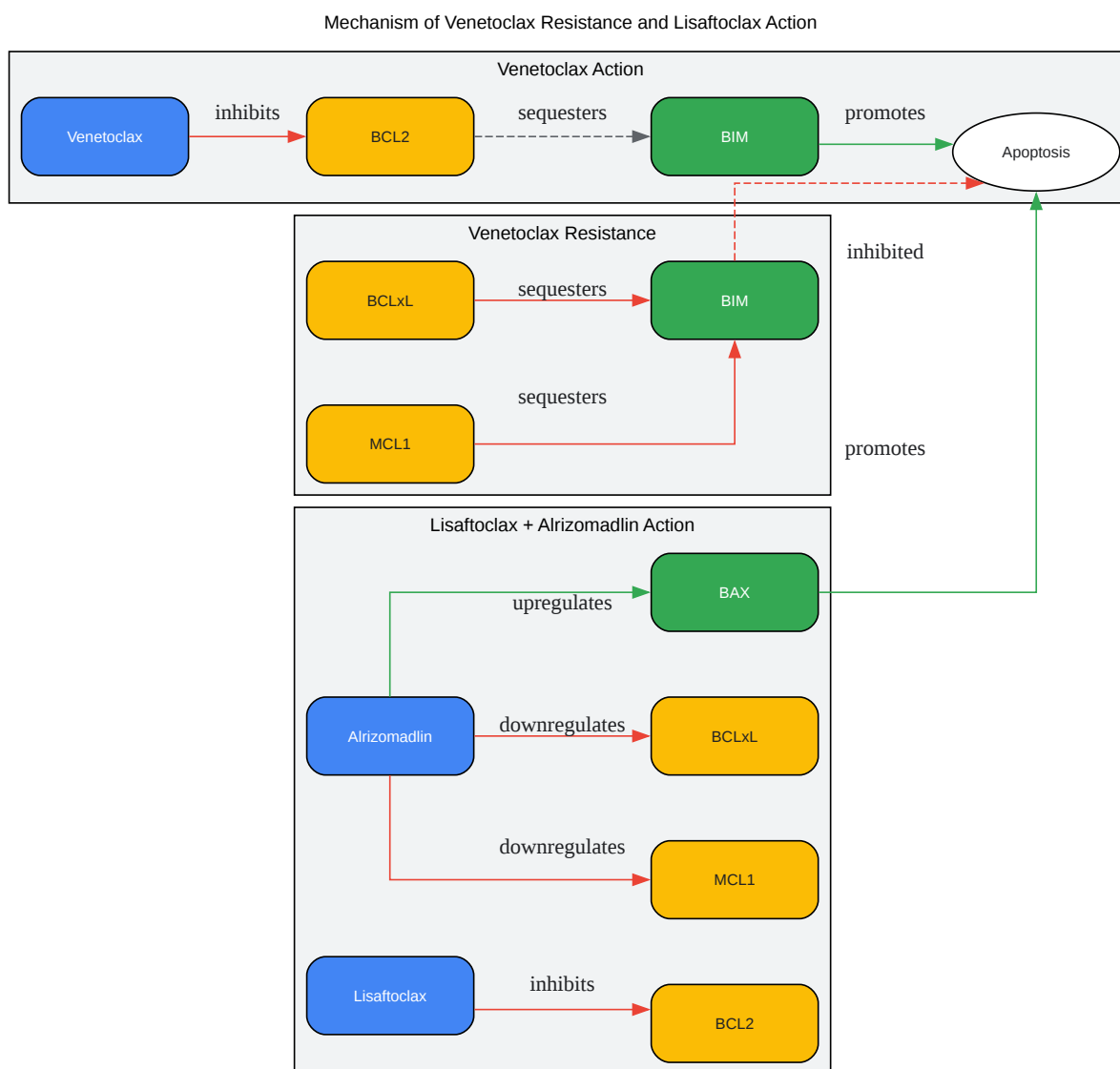
Malignancy	Patient Population	Treatment	Overall Response Rate (ORR)
Relapsed/Refractory AML/MPAL	Venetoclax-Refractory	Lisaftoclax + Azacitidine	31.8%
Relapsed/Refractory HR-MDS	Venetoclax-Refractory	Lisaftoclax + Azacitidine	50%

Data presented at the ASCO 2025 Annual Meeting.[4][5]

## Signaling Pathways and Mechanisms of Action

Venetoclax resistance is often mediated by the upregulation of other anti-apoptotic proteins, primarily Myeloid Cell Leukemia-1 (MCL-1) and B-cell lymphoma-extra large (BCL-xL). These proteins can sequester pro-apoptotic proteins like BIM, thereby preventing apoptosis even when BCL-2 is inhibited by venetoclax.[6]

**Lisaftoclax**, particularly in combination with agents like the MDM2 inhibitor alrizomadlin, overcomes this resistance by a multi-pronged approach. Alrizomadlin downregulates the expression of MCL-1 and BCL-xL while upregulating the pro-apoptotic protein BAX.[1][3] This "priming" of the cancer cells renders them more susceptible to BCL-2 inhibition by **lisaftoclax**.



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Caption: Overcoming Venetoclax Resistance with **Lisaftoclax** and Alrizomadlin.

## Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

### Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

- Cancer cell lines (venetoclax-sensitive and -resistant)
- Complete cell culture medium
- **Lisaftoclax** and Venetoclax
- 96-well opaque-walled multiwell plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Cell Seeding:
  - Harvest and count cells.
  - Dilute cells to the desired seeding density in complete culture medium.
  - Seed 100 µL of the cell suspension into each well of a 96-well plate.
  - Incubate the plate at 37°C in a humidified incubator with 5% CO<sub>2</sub> for 24 hours.
- Drug Treatment:
  - Prepare serial dilutions of **lisaftoclax** and venetoclax in complete culture medium.

- Add 100  $\mu$ L of the drug dilutions to the respective wells. Include vehicle control wells (medium with DMSO).
- Incubate the plate for 72 hours.
- ATP Measurement:
  - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
  - Add 100  $\mu$ L of CellTiter-Glo® reagent to each well.
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
  - Measure the luminescence using a luminometer.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle control.
  - Plot the cell viability against the drug concentration to determine the IC50 values.

## Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

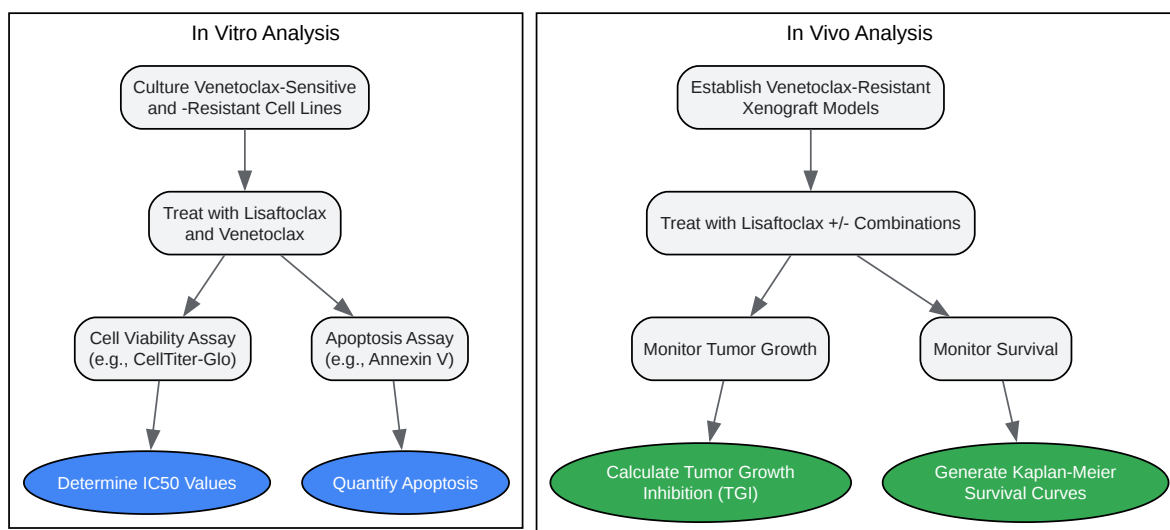
Materials:

- Treated and untreated cells
- Phosphate-buffered saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

**Procedure:**

- **Cell Preparation:**
  - Harvest cells after drug treatment.
  - Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
  - Resuspend the cell pellet in 1X Binding Buffer to a concentration of  $1 \times 10^6$  cells/mL.
- **Staining:**
  - Transfer 100  $\mu$ L of the cell suspension ( $1 \times 10^5$  cells) to a flow cytometry tube.
  - Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI.
  - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- **Flow Cytometry Analysis:**
  - Add 400  $\mu$ L of 1X Binding Buffer to each tube.
  - Analyze the cells by flow cytometry within one hour.
  - Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
- **Data Interpretation:**
  - Viable cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Workflow for Drug Efficacy



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Caption: Workflow for Preclinical Evaluation of **Lisoftoclax**.

## Conclusion

The available preclinical and emerging clinical data strongly suggest that **lisoftoclax**, particularly when used in rational combinations, represents a promising therapeutic strategy to overcome both intrinsic and acquired resistance to venetoclax. Its ability to address key resistance mechanisms, such as the upregulation of MCL-1 and BCL-xL, positions it as a valuable next-generation BCL-2 inhibitor. Further clinical investigation is warranted to fully elucidate its role in the treatment of hematologic malignancies in the venetoclax-resistant setting.



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